molecular formula C14H20ClN3O3 B11828070 tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11828070
M. Wt: 313.78 g/mol
InChI Key: ZTBMJDOSYFXWGC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group and substituted with a 5-chloropyrazin-2-yloxy moiety. This compound is pivotal in medicinal chemistry for constructing complex molecules, particularly in kinase inhibitor development due to the pyrazine ring’s hydrogen-bonding capabilities. Its molecular formula is C₁₄H₁₈ClN₃O₃ (exact molecular weight: 327.77 g/mol inferred from analogs).

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-(5-chloropyrazin-2-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3

InChI Key

ZTBMJDOSYFXWGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction of tert-Butyl 4-((Methylsulfonyl)oxy)piperidine-1-carboxylate with 5-Chloropyrazin-2-ol

The most common method involves displacing the methylsulfonyl (mesyl) group from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate using 5-chloropyrazin-2-ol as a nucleophile. This SN2 reaction proceeds in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA), with bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

Mechanistic Insights :
The mesyl group acts as a leaving group, enabling nucleophilic attack by the deprotonated oxygen of 5-chloropyrazin-2-ol. Steric hindrance from the tert-butyl carbamate directs substitution to the piperidine ring’s equatorial position, favoring product stability.

Optimization of Reaction Conditions

Potassium Carbonate in NMP/Water

A mixture of NMP and water with K₂CO₃ at 100–105°C for 24 hours achieves yields up to 95% for analogous quinazoline derivatives. For example, reacting 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in NMP at 100°C produced 95% yield after crystallization.

Cesium Fluoride in DMA

For less nucleophilic substrates, CsF in DMA at 85°C enhances reactivity. A three-step addition protocol (adding CsF and mesyl intermediate at 2-hour intervals) yielded 60% product after 12 hours. This method minimizes side reactions like elimination or over-alkylation.

Temperature and Time Dependence

Reactions typically require 12–24 hours at 85–105°C. Prolonged heating beyond 24 hours risks decomposition, while temperatures below 80°C result in incomplete conversion.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are cooled to 70°C, diluted with water, and stirred to induce crystallization. For example, adding water to an NMP reaction mixture at 70°C followed by cooling to 20°C afforded high-purity product after filtration and vacuum drying.

Chromatographic Methods

Silica gel chromatography with eluents like ethyl acetate/hexane (2:5) or methanol/dichloromethane (1:25) resolves regioisomers or byproducts. A 58% yield was reported after eluting with 0–2.5% methanolic ammonium hydroxide in dichloromethane.

Analytical Data and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.42 (s, 9H, tert-butyl), 1.60–1.70 (m, 2H, piperidine), 1.96–2.04 (m, 2H, piperidine), 3.23–3.30 (m, 2H, piperidine), 4.68–4.75 (m, 1H, OCH), 7.24 (s, 1H, pyrazine), 8.39 (s, 1H, NH).

  • ¹³C NMR : Peaks at 154.8 ppm (carbamate carbonyl) and 148.5 ppm (pyrazine C-Cl) confirm structure.

Mass Spectrometry

  • ESI-MS : m/z 503.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₉ClFN₄O₄.

Comparative Analysis of Methods

Condition Base Solvent Temp (°C) Time (h) Yield Reference
K₂CO₃NMP/Water100–1052495%
CsF (stepwise addition)DMA851260%
CsF (single addition)DMA851858%

Key Observations :

  • Potassium carbonate in NMP/water offers the highest yield (95%) but requires rigorous temperature control.

  • Cesium fluoride in DMA tolerates electron-deficient nucleophiles but necessitates stoichiometric base.

Challenges and Side Reactions

Regioisomeric Byproducts

Competing O- vs. N-alkylation can occur if the nucleophile has multiple reactive sites. For 5-chloropyrazin-2-ol, the oxygen’s lone pair is preferentially deprotonated, minimizing N-alkylation.

Solvent Residuals

High-boiling solvents like DMA or NMP may contaminate the product, requiring extensive washing with water or ethanol .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis will yield the corresponding carboxylic acid .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells, indicating potential applications in cancer therapy.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for further studies in neuropharmacology.

Medicinal Chemistry

This compound serves as a valuable scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Case Studies

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into how modifications influenced potency .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that certain derivatives could inhibit cell proliferation and induce apoptosis, marking them as promising candidates for anticancer drug development .
  • Neuropharmacological Investigations : Research focusing on the interaction of this compound with neurotransmitter receptors has shown potential effects on serotonin and dopamine pathways, suggesting its role in treating neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Impact of Heterocycle Substitution

  • Pyrazine vs. Pyrimidine : Pyrazine’s adjacent nitrogen atoms (e.g., in the target compound) enable stronger dipole interactions and hydrogen bonding compared to pyrimidine’s meta-positioned nitrogens (e.g., ). This difference is critical in target binding, as seen in kinase inhibitors where pyrazines often mimic ATP’s adenine.

Substituent Effects

  • Halogen Position : Chloro at pyrazine’s 5-position (target) vs. pyrimidine’s 5-bromo () affects steric and electronic properties. Bromine’s higher lipophilicity may enhance membrane permeability but increase metabolic susceptibility to debromination.

Functional Group Modifications

  • Ether vs. Amide Linkages : The target’s ether linkage offers metabolic stability, while the amide in introduces hydrolytic lability but enhances solubility and target affinity through hydrogen bonding.

Biological Activity

tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound that integrates a piperidine framework with a chloropyrazine ether. The compound is notable for its potential biological activities, which include effects on cancer therapy, neurodegenerative diseases, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}ClN2_{2}O3_{3}, with a CAS number of 442199-22-6. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, outperforming standard treatments like bleomycin in certain models .
  • Neuroprotective Effects : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This dual inhibition can enhance cholinergic signaling, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Piperidine Moiety : The presence of the piperidine ring is essential for maintaining biological activity. Variations in the substituents on this ring can significantly affect potency.
  • Chloropyrazine Fragment : The chloropyrazine moiety contributes to the compound's interaction with target proteins, enhancing its efficacy against cancer cells and other biological pathways .

Comparative Analysis

A comparison of related compounds highlights the unique features of this compound:

Compound NameStructure HighlightsUnique Features
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateContains a phenyl group instead of chloropyrazineKnown for narcotic properties
Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylateSimilar chloropyrazine substitution but different positioningMay exhibit different biological activities
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)piperidineFeatures a dioxaborolane moietyPotential applications in boron chemistry

Case Study 1: Anticancer Properties

In a study examining the anticancer potential of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that this compound induced apoptosis more effectively than bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neurodegenerative Disease Models

In another investigation focused on Alzheimer's disease, derivatives of this compound were evaluated for their ability to inhibit AChE and BuChE. The findings revealed that modifications enhancing lipophilicity improved brain penetration and enzyme inhibition, indicating therapeutic promise for cognitive enhancement .

Q & A

Basic: What are the standard synthetic routes for this compound, and what coupling agents are typically employed?

The compound is synthesized via coupling reactions between 5-chloropyrazine-2-ol and tert-butyl 4-hydroxypiperidine-1-carboxylate. A common protocol involves:

  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions.
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield typically ranges from 60–75% .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Temperature : Conducting reactions at 0–5°C to minimize side product formation.
  • Stoichiometry : Using a 1.2:1 molar ratio of coupling agent to substrate to ensure complete activation.
  • Catalyst Loading : Increasing DMAP to 10 mol% accelerates the reaction.
  • Solvent Selection : DMF improves solubility of polar intermediates, while DCM reduces byproduct formation.
  • Purification : Employing preparative HPLC for challenging separations.
    Data Table : Comparison of Coupling Agents
Coupling AgentSolventYield (%)Purity (%)
DCCDCM6895
EDCDMF7598

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Chemical-resistant gloves (nitrile), lab coat, and safety goggles.
  • Respiratory Protection : Use NIOSH-certified N95/P2 respirators for dust/aerosol exposure.
  • Ventilation : Perform reactions in a fume hood.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: What analytical techniques characterize structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., piperidine O-linkage and pyrazine substitution).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks [M+H]+^+.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Basic: How should this compound be stored for stability?

  • Short-term : Store in sealed containers at room temperature (20–25°C) under anhydrous conditions.
  • Long-term : Keep at –20°C in amber vials to prevent light-induced degradation.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture .

Advanced: What computational methods predict chlorine reactivity in the pyrazine ring?

  • DFT Calculations : B3LYP/6-31G(d) models assess nucleophilic aromatic substitution (SNAr) activation energies.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (C5-Cl) susceptible to substitution.
  • Docking Studies : Predict binding interactions with biological targets (e.g., kinases) .

Basic: What are the acute toxicity profiles and first-aid measures?

  • Acute Toxicity : LD50 (oral, rat) > 2000 mg/kg; no significant skin irritation reported.
  • First Aid :
    • Ingestion : Do not induce vomiting; administer activated charcoal.
    • Inhalation : Move to fresh air; monitor for respiratory distress.
    • Documentation : Maintain SDS sheets for emergency reference .

Advanced: How do steric/electronic factors influence pyrazine substitution regioselectivity?

  • Steric Effects : Bulky tert-butoxy groups on piperidine direct substitution to the less hindered C3 position.
  • Electronic Effects : Electron-withdrawing chlorine at C5 activates the pyrazine ring for SNAr at C2.
  • Kinetic vs. Thermodynamic Control : Elevated temperatures favor C2 substitution due to lower activation energy .

Basic: What solvent systems are recommended for experimental use?

  • Polar Solvents : DMSO or DMF for solubility in coupling reactions.
  • Nonpolar Solvents : Ethyl acetate/hexane mixtures for chromatographic purification.
  • Aqueous Compatibility : Limited solubility in water; use co-solvents (e.g., 10% MeCN) for biological assays .

Advanced: How to mitigate side reactions during Boc-deprotection?

  • Acid Selection : Use TFA in DCM (0°C, 2 hours) instead of HCl/dioxane to minimize carbamate scrambling.
  • Scavengers : Add triisopropylsilane (TIS) to quench tert-butyl cations.
  • Monitoring : Track deprotection via TLC (Rf shift) or 19^{19}F NMR for fluorinated analogs .

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